molecular formula C9H14Cl4N4 B6272892 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride CAS No. 2649014-57-1

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride

Cat. No. B6272892
CAS RN: 2649014-57-1
M. Wt: 320
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride, or 2-chloro-DBI-T, is an organic compound that is widely used in scientific research. Its wide range of applications has made it a popular choice for laboratory experiments in fields such as biochemistry and physiology.

Scientific Research Applications

2-chloro-DBI-T has a wide range of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various compounds on cellular processes. Additionally, it is used in studies of drug metabolism and drug transport, as well as in studies of cell signaling pathways. It is also used in studies of enzyme kinetics and enzyme inhibition.

Mechanism of Action

2-chloro-DBI-T acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition can be used to study the effects of drugs and other compounds on cellular processes.
Biochemical and Physiological Effects
2-chloro-DBI-T has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, which can lead to changes in drug concentrations in the body. Additionally, 2-chloro-DBI-T has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

2-chloro-DBI-T is a relatively simple compound to synthesize and is easily available for laboratory experiments. Additionally, it has a wide range of scientific research applications, making it a useful tool for studying biochemical and physiological processes. However, it is important to note that 2-chloro-DBI-T is an inhibitor of enzymes involved in drug metabolism, which can lead to changes in drug concentrations in the body. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are many potential future directions for the use of 2-chloro-DBI-T in scientific research. For example, it could be used to study the effects of drugs on metabolic pathways, cell signaling pathways, and enzyme kinetics. Additionally, it could be used to study the effects of drugs on drug transport and drug metabolism. Finally, it could be used to study the effects of drugs on various biochemical and physiological processes.

Synthesis Methods

2-chloro-DBI-T is synthesized via a process known as the Vilsmeier-Haack reaction. This reaction involves the reaction of an amine with a halogenated carbonyl compound, such as dichloromethane, to form an intermediate called an iminium ion. This intermediate is then reacted with an amine to form the final product, 2-chloro-DBI-T. This reaction is relatively simple and can be easily performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride involves the reaction of 2-chloro-1,4-phenylenediamine with 2-amino-4,5-dihydro-1H-imidazole followed by trihydrochloride salt formation.", "Starting Materials": [ "2-chloro-1,4-phenylenediamine", "2-amino-4,5-dihydro-1H-imidazole", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,4-phenylenediamine in hydrochloric acid and water mixture.", "Step 2: Add 2-amino-4,5-dihydro-1H-imidazole to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting solid and wash with water.", "Step 4: Dry the solid and dissolve in hydrochloric acid.", "Step 5: Add excess hydrochloric acid to the solution to form the trihydrochloride salt.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Dry the solid and obtain 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride." ] }

CAS RN

2649014-57-1

Product Name

2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride

Molecular Formula

C9H14Cl4N4

Molecular Weight

320

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.